1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, with a benzenesulfonyl group at one position and a chlorine atom at another
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the coupling of benzenesulfonyl chloride with a suitable pyrrolo[2,3-b]pyridine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to understand the role of sulfonamides in various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has an iodine atom instead of a chlorine atom, which affects its reactivity and applications.
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has both chlorine and iodine atoms, making it suitable for different types of coupling reactions.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a nitrile group, which can be used for further functionalization.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C15H13ClN2O2S |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-ethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-2-12-10-11-8-9-14(16)17-15(11)18(12)21(19,20)13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
InChI Key |
SYMAHABHNHBEAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.